Tromantadine

Antiviral Dermatology Clinical Trial

Tromantadine (CAS 53783-83-8) is a structurally differentiated amantadine derivative with potent dual-mechanism antiherpetic activity against HSV-1 and HSV-2. Unlike its parent compound amantadine—which lacks antiherpetic efficacy—tromantadine inhibits early viral entry events and late-stage glycoprotein processing/syncytium formation. As a non-nucleoside inhibitor that does not require viral thymidine kinase for activation, it serves as an essential tool for acyclovir-resistance research, SAR studies on adamantane-based antivirals, and as a reference standard for dermatological antiviral formulation development with clinical equivalence to topical acyclovir.

Molecular Formula C16H28N2O2
Molecular Weight 280.41 g/mol
CAS No. 53783-83-8
Cat. No. B1663197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTromantadine
CAS53783-83-8
SynonymsD 41
N-(1-adamantyl)-2-(2-dimethylaminoethoxy)acetamide
tromantadin
tromantadine
tromantadine monohydrochloride
tromantadine monohydrochloride, monohydrate
tromantidine
Viru-Merz
Viru-Merz serol
Viru-Serol
Molecular FormulaC16H28N2O2
Molecular Weight280.41 g/mol
Structural Identifiers
SMILESCN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19)
InChIKeyUXQDWARBDDDTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tromantadine (CAS 53783-83-8) Sourcing: Antiherpetic Amantadine Derivative with a Dual Mechanism of Action


Tromantadine (CAS 53783-83-8) is an amantadine derivative specifically developed as a topical antiviral agent for the treatment of herpes simplex virus (HSV) infections. It is characterized by its ability to inhibit both an early event in the HSV replication cycle, likely virus adsorption or penetration, and a distinct late event, such as viral glycoprotein processing and syncytium formation [1]. Unlike its parent compound amantadine, which is primarily indicated for influenza and Parkinson's disease, tromantadine exhibits targeted antiherpetic activity against both HSV-1 and HSV-2, demonstrating clinical equivalence to acyclovir in the topical treatment of recurrent herpes orofacialis [2][3].

Tromantadine Sourcing: Why This Amantadine Derivative Cannot Be Substituted by Parent or Analog Compounds


While tromantadine is an amantadine derivative, its structure-activity profile precludes substitution with the parent compound amantadine or other simpler adamantane analogs. Amantadine (1-adamantanamine) shows no meaningful antiherpetic activity; its therapeutic uses are confined to influenza A and Parkinson's disease [1]. In contrast, tromantadine (N-1-adamantyl-N-[2-(dimethylamino)ethoxy]acetamide) has been explicitly shown to inhibit HSV-1-induced cytopathic effects and viral replication at concentrations well-tolerated by host cells, a functional gain directly attributed to its distinct molecular structure [2]. Furthermore, tromantadine operates through a dual mechanism inhibiting both early and late stages of HSV replication, a feature that distinguishes it from many common nucleoside analogs like acyclovir, which require viral thymidine kinase for activation and primarily target viral DNA polymerase [3]. This mechanistic difference suggests that tromantadine may retain utility in specific research contexts where acyclovir resistance mechanisms are under investigation.

Tromantadine Procurement Evidence: Quantified Efficacy and Differentiation Against Clinical and Mechanistic Comparators


Direct Head-to-Head Clinical Equivalence to Acyclovir in Recurrent Herpes Orofacialis

In a randomized, double-blind, head-to-head clinical trial of 198 patients with recurrent herpes orofacialis, topical tromantadine hydrochloride demonstrated clinical equivalence to topical acyclovir. The global efficacy and tolerability of both medications were rated by physicians and patients as 'good' or 'very good' in more than 80% of cases, with no statistically significant difference observed across all evaluation criteria, including the duration of the vesicular stage and time to incrustation [1]. An earlier, smaller trial of 119 patients also confirmed equivalence, with global efficacy rated as 'very good' or 'good' in more than 83% of patients for both treatments [2].

Antiviral Dermatology Clinical Trial

Mechanistic Differentiation: Dual-Stage HSV-1 Inhibition Lacking in Amantadine

Tromantadine inhibits both early (virus binding/penetration) and late (glycoprotein processing/syncytium formation) stages of the HSV-1 replication cycle. In VERO cells infected with HSV-1 (GC+ strain, 0.01 pfu/cell), tromantadine inhibited syncytium formation at concentrations greater than 25 μg/mL [1]. Complete inhibition of virus production was observed with treatments of 500 μg to 1 mg [2]. In contrast, its parent compound amantadine (1-adamantanamine) does not inhibit HSV-1 replication or cytopathic effect [3].

Antiviral Virology Mechanism of Action

In Vitro Antiviral Activity and Cellular Tolerance Profile

Tromantadine exhibits a favorable in vitro antiviral profile with low cellular toxicity. Treatment of cells with 10 to 50 μg of tromantadine reduces HSV-1-induced cytopathic effect (CPE) . At higher concentrations (100 to 500 μg), tromantadine inhibits HSV-1-induced CPE and reduces virus production, with complete inhibition observed at 500 μg to 1 mg . This antiviral activity occurs with limited cellular toxicity: VERO and HEp-2 cells tolerate up to 2 mg of tromantadine per 2×10⁶ cells for up to 96 hours with minimal morphological change .

Antiviral Virology Cytotoxicity

Glycoprotein Processing Interference: A Distinct Late-Stage Mechanism

A key differentiator for tromantadine is its inhibition of a late event in HSV-1 replication, specifically syncytium formation and viral glycoprotein processing. In contrast to acyclovir, which acts as a viral DNA polymerase inhibitor after activation by viral thymidine kinase, tromantadine acts post-translationally. Studies show tromantadine inhibits HSV-1 glycoprotein processing, evidenced by an increase in mobility of radioimmunoprecipitated gXt on SDS-PAGE [1]. This mechanism is distinct from many common antiherpetics, and research suggests tromantadine's effect on membrane fusion is due to its balanced hydrophobic/hydrophilic group size, which allows it to prevent membrane fusion more effectively than amantadine [2].

Antiviral Glycobiology Virology

Optimal Scientific and Industrial Deployment Scenarios for Tromantadine (CAS 53783-83-8)


Investigating Late-Stage HSV Replication and Cell-to-Cell Spread

Tromantadine is the optimal tool compound for research focused on post-entry events of the HSV replication cycle, specifically syncytium formation and glycoprotein processing. Its ability to inhibit these processes at concentrations >25 μg/mL [1] makes it a critical control for assays studying viral egress, cell-to-cell spread, and the functional maturation of viral fusion proteins. This is a unique application where common DNA polymerase inhibitors like acyclovir are not suitable.

Topical Antiviral Formulation Development and Comparator Studies

Given its established clinical equivalence to topical acyclovir [1], tromantadine serves as a valuable active comparator or positive control in the development of novel topical formulations for herpes simplex labialis. Its distinct chemical structure (an amantadine derivative) and mechanism of action provide a robust scientific benchmark for demonstrating the efficacy and mechanistic novelty of new chemical entities in dermatological antiviral research.

Studies on HSV Resistance Mechanisms to Non-Nucleoside Agents

As a non-nucleoside inhibitor that does not rely on viral thymidine kinase for activation, tromantadine is an essential tool for studying alternative resistance pathways in HSV. It can be used to characterize viral isolates that are resistant to acyclovir and other nucleoside analogs, helping to define the scope of cross-resistance and identify new antiviral targets [1]. This application directly leverages tromantadine's unique mechanism [2].

Structure-Activity Relationship (SAR) Studies on Adamantane Derivatives

Tromantadine's functional divergence from its parent compound, amantadine—which lacks antiherpetic activity [1]—makes it a key compound for SAR studies. Researchers developing new antiviral agents based on the adamantane scaffold can use tromantadine as a reference to probe the structural features (specifically the N-[2-(dimethylamino)ethoxy]acetamide moiety) required for potent and selective anti-HSV activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tromantadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.